molecular formula C17H21N3O5S B6577621 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide CAS No. 1172343-89-3

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide

Cat. No.: B6577621
CAS No.: 1172343-89-3
M. Wt: 379.4 g/mol
InChI Key: WJNCJQMHNJZIHZ-UHFFFAOYSA-N
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Description

5-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide is a synthetic small molecule incorporating distinct pharmacophores that are significant in medicinal chemistry research. Its structure features a 2-methoxyphenylpiperazine moiety, a functional group that is frequently investigated for its potential interaction with central nervous system targets, particularly serotonin receptors such as the 5-HT 1A subtype . The molecule is also built around a furan-sulfonamide core, a structure common in various bioactive compounds and pharmaceutical agents . The piperazine ring serves as a versatile scaffold that can optimize the molecule's physicochemical properties and is a common feature in numerous FDA-approved drugs and experimental compounds across various therapeutic areas, including kinase inhibition and receptor modulation . This specific molecular architecture makes the compound a valuable chemical tool for researchers exploring structure-activity relationships, developing new biochemical probes, and screening for pharmacological activity in drug discovery programs. The compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S/c1-18-26(22,23)16-8-7-15(25-16)17(21)20-11-9-19(10-12-20)13-5-3-4-6-14(13)24-2/h3-8,18H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNCJQMHNJZIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Furan-2-sulfonyl Chloride

Furan-2-sulfonyl chloride is reacted with methylamine in anhydrous dichloromethane (DCM) under basic conditions. Triethylamine (TEA) is employed to neutralize HCl, ensuring efficient nucleophilic substitution.

Procedure:

  • Dissolve furan-2-sulfonyl chloride (1.0 eq) in DCM (10 mL/g).

  • Add methylamine (1.2 eq) dropwise at 0°C under nitrogen.

  • Stir for 4–6 hours at ambient temperature.

  • Quench with ice water, extract with DCM, and concentrate.

  • Purify via flash chromatography (ethyl acetate/hexane, 3:7) to yield N-methylfuran-2-sulfonamide (85% yield).

Analytical Data:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 3.6 Hz, 1H), 6.75 (d, J = 3.6 Hz, 1H), 4.21 (s, 1H), 2.65 (s, 3H).

  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Preparation of 4-(2-Methoxyphenyl)piperazine

Nucleophilic Aromatic Substitution

2-Methoxyphenylpiperazine is synthesized via Ullmann coupling between 1-chloro-2-methoxybenzene and piperazine in the presence of CuI/L-proline.

Procedure:

  • Mix 1-chloro-2-methoxybenzene (1.0 eq), piperazine (2.5 eq), CuI (0.1 eq), and L-proline (0.2 eq) in DMSO.

  • Heat at 100°C for 24 hours under nitrogen.

  • Extract with ethyl acetate, wash with brine, and concentrate.

  • Recrystallize from ethanol to obtain 4-(2-methoxyphenyl)piperazine (72% yield).

Analytical Data:

  • 13C NMR (100 MHz, CDCl3): δ 152.1 (C-O), 118.4–110.2 (aromatic carbons), 55.3 (OCH3), 50.8–45.2 (piperazine carbons).

Activation of 4-(2-Methoxyphenyl)piperazine to Carbonyl Chloride

Phosgene-Mediated Carbonylation

The piperazine derivative is converted to its carbonyl chloride using phosgene in toluene.

Procedure:

  • Dissolve 4-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous toluene.

  • Add phosgene (1.2 eq) dropwise at −10°C.

  • Warm to 25°C and stir for 2 hours.

  • Remove excess phosgene under reduced pressure to yield 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride (90% purity).

Amide Coupling Reaction

Carbodiimide-Mediated Coupling

The final step involves coupling the sulfonamide and piperazine carbonyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure:

  • Dissolve N-methylfuran-2-sulfonamide (1.0 eq) and 4-(2-methoxyphenyl)piperazine-1-carbonyl chloride (1.1 eq) in DMF.

  • Add EDCI (1.5 eq), HOBt (1.5 eq), and TEA (2.0 eq).

  • Stir at 25°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

  • Purify via silica gel chromatography (methanol/DCM, 1:9) to isolate the target compound (68% yield).

Analytical Data:

  • HRMS (ESI): m/z [M+H]+ calcd for C₁₇H₂₁N₃O₅S: 396.1224; found: 396.1228.

  • HPLC Purity: 98.6% (C18 column, acetonitrile/water, 70:30).

Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. THF: DMF enhances solubility of intermediates, improving coupling efficiency by 20% compared to THF.

  • Reaction Temperature: Reactions at 25°C prevent decomposition of the sulfonamide group, whereas elevated temperatures (>40°C) led to 15% side-product formation.

Protecting Group Strategies

  • Sulfonamide Protection: Tert-butyldimethylsilyl (TBS) protection of the sulfonamide nitrogen was attempted but reduced final yield by 30% due to incomplete deprotection.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
EDCI/HOBt coupling6898.6Mild conditions, high selectivity
Phosgene activation7290.0Rapid carbonyl chloride formation
Ullmann coupling7295.0Scalable for piperazine synthesis

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted sulfonamides .

Scientific Research Applications

5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to bind to serotonin receptors, modulating neurotransmitter activity in the brain. The sulfonamide group can inhibit certain enzymes, affecting metabolic pathways. These interactions result in various biological effects, including changes in mood, cognition, and cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Mutant IDH1 Inhibition

A key reference compound, N-(4-butylphenyl)-3-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide (Fig. 1 in ), shares the 2-methoxyphenylpiperazine-carbonyl motif but differs in the sulfonamide substituent (4-butylphenyl vs. methylfuran). This compound exhibits an IC₅₀ <1 µM against mutant IDH1-R132H, highlighting the importance of the piperazine-carbonyl group in enzyme binding . The query compound’s furan ring may enhance solubility compared to the bulkier benzene ring in the reference, though this requires experimental validation.

Property Query Compound Reference Compound ()
Molecular Weight 379.43 g/mol ~500–550 g/mol (estimated)
Key Functional Groups Furan-2-sulfonamide Benzene-4-sulfonamide
Target Potential IDH1 inhibitor Confirmed IDH1 inhibitor (IC₅₀ <1 µM)
Synthetic Route Coupling with EDC/HOBt Similar coupling reagents

Serotonin Receptor Antagonists: p-MPPI and p-MPPF

p-MPPI and p-MPPF () are 5-HT₁ₐ receptor antagonists with a 2-methoxyphenylpiperazine core. Unlike the query compound, these feature a benzamidoethyl chain substituted with iodine (p-MPPI) or fluorine (p-MPPF). Their ID₅₀ values for antagonizing 8-OH-DPAT-induced hypothermia are 5 mg/kg and 3 mg/kg , respectively . The iodine/fluorine substituents likely enhance receptor affinity through hydrophobic interactions, a feature absent in the query compound.

Property Query Compound p-MPPI ()
Target Undefined 5-HT₁ₐ receptor antagonist
Bioactivity Not reported ID₅₀ = 5 mg/kg (hypothermia model)
Structural Uniqueness Furan-sulfonamide Iodo-benzamidoethyl chain

Carboxamide Derivatives

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () shares a piperazine-carboxamide backbone but lacks the sulfonamide and furan groups. This compound’s chair conformation of the piperazine ring and bond parameters are comparable to other carboxamides, suggesting that the query compound’s sulfonamide group may confer distinct hydrogen-bonding capabilities for target engagement .

Sulfonamide-Based Pesticides

Sulfonamide herbicides like cinosulfuron and azimsulfuron () feature triazine or pyrimidine rings instead of the piperazine-furan system. These compounds inhibit acetolactate synthase in plants, a mechanism unlikely for the query compound due to structural disparities .

Key Research Findings and Data Tables

Structure-Activity Relationship (SAR) Insights

  • Piperazine-Carbonyl Group : Critical for binding in both IDH1 inhibitors () and 5-HT₁ₐ antagonists ().
  • Methoxy Group : The 2-methoxy substitution on the phenyl ring is conserved across analogs, suggesting its role in π-π stacking or hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide?

  • Synthesis : The compound is synthesized via multi-step reactions, including sulfonamide formation and piperazine coupling. Critical steps include:

  • Chlorosulfonation of precursor acids under argon (e.g., using chlorosulfonic acid at 115°C) .
  • Piperazine coupling via EDC/HOBt-mediated amide bond formation in anhydrous dichloromethane .
    • Characterization :
  • Mass spectrometry : DART-MS confirms molecular weight (e.g., observed m/z 554.2489 matches calculated value) .
  • NMR : 1^1H and 13^{13}C NMR validate structural motifs (e.g., methoxyphenyl protons at δ 3.74 ppm) .

Q. How is the purity of this compound assessed during synthesis?

  • Chromatography : Normal-phase (e.g., 10% methanol in DCM) and reverse-phase HPLC (e.g., 50% acetonitrile/0.1% formic acid) resolve impurities .
  • Melting Point Analysis : Used to confirm crystallinity and purity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives targeting specific receptors?

  • Molecular Docking : Derivatives with piperazine and sulfonamide groups are docked against receptors (e.g., 5-HT1A_{1A}) to predict binding affinity. For example, cyclized amide analogs show sub-nanomolar Ki_i values (e.g., 0.05–0.65 nM) .
  • QSAR Studies : Modifications to the methoxyphenyl or furan groups alter selectivity, as seen in receptor-binding assays .

Q. What strategies address metabolic instability in vivo?

  • Metabolite Identification : In vitro microsomal studies reveal major pathways (e.g., N-dealkylation, hydroxylation). For example, SK3530 (a PDE5 inhibitor analog) forms 20 metabolites, including glucuronide conjugates .
  • Structural Stabilization : Cyclizing labile bonds (e.g., amide-to-isoindolone) improves metabolic stability, though brain uptake may remain low .

Q. How should researchers resolve contradictions in biological activity data?

  • Case Study : Discrepancies in receptor affinity (e.g., 5-HT1A_{1A} vs. dopamine D3) require orthogonal assays:

  • In vitro binding assays : Compare radiolabeled ligand displacement (e.g., 125^{125}I-p-MPPI vs. 3^{3}H-spiperone) .
  • Functional assays : Measure cAMP modulation to confirm agonism/antagonism .
    • Data Normalization : Use internal controls (e.g., reference compounds like clozapine for dopamine receptors) .

Methodological Considerations

Q. What analytical techniques validate interactions with biological targets?

  • SPECT Imaging : Radiolabeled analogs (e.g., 123^{123}I derivatives) assess target engagement in vivo .
  • Enzyme Inhibition Assays : Measure IC50_{50} values via spectrophotometry (e.g., tyrosinase inhibition at 10 µM) .

Q. How are synthetic intermediates optimized for scale-up?

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction yields for piperazine coupling .
  • Catalyst Screening : Triethylamine or DIEA improves sulfonamide formation efficiency .

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